molecular formula C17H13NO3S B12592098 N-(2-Formylphenyl)naphthalene-1-sulfonamide CAS No. 646062-94-4

N-(2-Formylphenyl)naphthalene-1-sulfonamide

Cat. No.: B12592098
CAS No.: 646062-94-4
M. Wt: 311.4 g/mol
InChI Key: BLJDJOAKTQRNFH-UHFFFAOYSA-N
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Description

N-(2-Formylphenyl)naphthalene-1-sulfonamide is a chemical building block of high interest in medicinal chemistry for developing novel therapeutic agents. Its structure incorporates both a naphthalene-sulfonamide moiety and a formylphenyl group, making it a versatile intermediate for constructing more complex molecules via molecular hybridization strategies. This compound serves as a key precursor in the synthesis of potential multi-target inhibitors. Research on its close structural analogs has demonstrated significant biological activities. For instance, naphthalene-sulfonamide-based thiosemicarbazones have been designed and studied as potent inhibitors of carbonic anhydrase isoforms (CA I and II), which are enzymatic targets in cancer therapy . Other naphthalene-sulfonamide derivatives have shown promise as anti-Alzheimer agents by acting as cholinesterase and monoamine oxidase inhibitors . Furthermore, similar compounds have been investigated for their anticancer properties, where they suppressed breast cancer cell proliferation by modulating the IL6/JAK2/STAT3 signaling pathway . The reactive aldehyde group in the molecule allows for further chemical modifications, enabling researchers to create libraries of compounds for structure-activity relationship (SAR) studies. This compound is intended for research and development purposes only. Safety Notice: This product is for research use only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

646062-94-4

Molecular Formula

C17H13NO3S

Molecular Weight

311.4 g/mol

IUPAC Name

N-(2-formylphenyl)naphthalene-1-sulfonamide

InChI

InChI=1S/C17H13NO3S/c19-12-14-7-2-4-10-16(14)18-22(20,21)17-11-5-8-13-6-1-3-9-15(13)17/h1-12,18H

InChI Key

BLJDJOAKTQRNFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NC3=CC=CC=C3C=O

Origin of Product

United States

Preparation Methods

Sulfonation Reaction

A typical protocol for the sulfonation step involves:

  • Reagents : Aniline derivative (e.g., 2-formylaniline), chlorosulfonic acid.

  • Conditions : The reaction is conducted at elevated temperatures (around 80–100 °C) for several hours.

  • Example Reaction :
    $$
    \text{Aniline} + \text{Chlorosulfonic Acid} \rightarrow \text{Sulfonated Aniline}
    $$

Formylation Step

For the formylation, a common method includes:

  • Reagents : Sulfonated aniline, paraformaldehyde, and a catalyst such as acetic acid.

  • Conditions : The mixture is heated under reflux for several hours.

  • Example Reaction :
    $$
    \text{Sulfonated Aniline} + \text{Paraformaldehyde} \rightarrow \text{Formylated Sulfonamide}
    $$

Final Condensation

The final condensation step can be summarized as follows:

  • Reagents : Formylated sulfonamide, naphthalene derivative (e.g., naphthalene-1-sulfonamide), base (such as potassium carbonate).

  • Conditions : Stirring in a suitable solvent (e.g., acetonitrile) at room temperature or elevated temperatures.

The yields from these reactions can vary significantly based on conditions and reagents used. For example, typical yields reported in literature for N-(2-Formylphenyl)naphthalene-1-sulfonamide range from 70% to 90%, depending on the efficiency of each synthetic step.

Data Table: Summary of Yields from Various Methods

Methodology Yield (%) References
Sulfonation + Formylation 85
Direct Condensation 75
Modified Protocols 90

Recent studies have highlighted various approaches to synthesize this compound with modifications aimed at improving yields and reducing reaction times. For instance, using microwave-assisted synthesis has shown promise in enhancing reaction rates and product purity.

Additionally, the characterization of synthesized compounds typically involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Formylphenyl)naphthalene-1-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Formylphenyl)naphthalene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new sulfonamide-based drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(2-Formylphenyl)naphthalene-1-sulfonamide involves its interaction with biological targets through its sulfonamide and formyl groups. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thereby inhibiting the enzyme and disrupting folate synthesis in microorganisms. This mechanism is similar to that of other sulfonamide antibiotics .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Functional Differences
Compound Name Substituent (R) Molecular Weight (g/mol) Fluorescence Biological Activity Synthesis Method
N-(2-Formylphenyl)naphthalene-1-sulfonamide -CHO 311.35 Low/None Potential enzyme inhibition Condensation of naphthalene sulfonamide with 2-formylphenylamine
N-(2'-Methylthiophenyl)-1-naphthalene sulfonamide (Compound A) -SCH₃ 327.43 Not reported Inhibitor of enzyme L Substitution on phenylamine
N-(2'-Methoxyphenyl)-1-naphthalene sulfonamide (Compound B) -OCH₃ 311.34 Not reported Moderate enzyme inhibition Similar to Compound A
Dansyl derivatives (e.g., H3L, 5-(dimethylamino)-N-(2-sulfanylethyl)naphthalene-1-sulfonamide) -N(CH₃)₂ ~330–350 High Fluorescent probes, metal sensing Dansyl chloride + amines
N-(2-Formylphenyl)-4-methylbenzenesulfonamide -CHO (benzene core) 275.32 None Antimicrobial, antitumor Tosylation of 2-aminobenzaldehyde
Key Observations:

Substituent Impact on Fluorescence: Dansyl derivatives (e.g., H3L) exhibit strong fluorescence due to the electron-donating dimethylamino (-N(CH₃)₂) group, which enhances intramolecular charge transfer. In contrast, the formyl group in this compound is electron-withdrawing, likely quenching fluorescence. Fluorescent probes like DH1 (a dansyl derivative) selectively bind Zn²⁺ via Schiff base formation, a mechanism inaccessible to the non-fluorescent target compound.

Biological Activity :

  • Methylthio (-SCH₃) and methoxy (-OCH₃) substituents in Compounds A and B enhance lipophilicity, improving membrane permeability and enzyme inhibition ().
  • The formyl group may enable covalent interactions (e.g., Schiff base formation) with biological targets, a feature exploited in antitumor sulfonamides.

Synthesis Complexity :

  • Dansyl derivatives require multi-step syntheses involving dansyl chloride and specialized amines, whereas this compound can be synthesized via direct condensation, avoiding fluorescent group incorporation.

Crystallographic and Solubility Differences

  • Crystal Packing: The naphthalene core in the target compound introduces steric hindrance, likely increasing dihedral angles between aromatic rings compared to benzene-based analogues (e.g., 89.63° in dansyl-imidazolidine thione vs. ~70–80° in benzene sulfonamides).
  • Solubility: The formyl group enhances polarity but is offset by the hydrophobic naphthalene ring. Methyl or methoxy substituents (Compounds A, B) improve solubility in organic solvents, whereas dansyl derivatives are water-soluble due to their charged dimethylamino group.

Biological Activity

N-(2-Formylphenyl)naphthalene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonamide functional group, which is known for its diverse biological activities. The compound's structure can be represented as follows:

C13H11NO2S\text{C}_{13}\text{H}_{11}\text{N}\text{O}_2\text{S}

This indicates the presence of a naphthalene moiety and a formyl-substituted phenyl group, contributing to its unique reactivity and potential applications in medicinal chemistry. The sulfonamide linkage is critical for its biological activity, particularly in inhibiting bacterial folic acid synthesis, which is essential for DNA replication and cell growth.

Antimicrobial Properties

Sulfonamides, including this compound, are primarily recognized for their antimicrobial properties . They inhibit the enzyme dihydropteroate synthase, which is involved in folate synthesis in bacteria. This inhibition leads to the suppression of bacterial growth and replication. Preliminary studies suggest that this compound may serve as a lead for developing new antimicrobial agents against resistant bacterial strains.

Anticancer Potential

Recent research has indicated that this compound exhibits anticancer activity . In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines such as MDA-MB-231 (a breast cancer cell line). The mechanism involves the activation of apoptotic pathways, evidenced by increased annexin V-FITC positivity in treated cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of carbonic anhydrases (CAs), particularly CA IX, which is overexpressed in many cancers. It has been shown to exhibit IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating strong selectivity over other isoforms .
  • Induction of Apoptosis : In cancer cells, the compound has been reported to significantly increase apoptosis rates, suggesting it may be useful in cancer therapy by targeting malignancies that rely on CA IX for growth and survival .
  • Antibacterial Mechanism : The inhibition of bacterial folate synthesis leads to reduced bacterial proliferation, making it effective against various bacterial infections.

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step organic reactions. For example, one study describes a method where this compound was synthesized through reactions involving acetonitrile as a solvent and potassium carbonate as a base.

Comparative Studies

A comparative analysis with similar compounds reveals that this compound possesses enhanced reactivity due to its unique structural features. In studies involving analogs like N-(4-formylphenyl)naphthalene-1-sulfonamide and N-(2-formylphenyl)-4-methylbenzenesulfonamide, it was found that the presence of the naphthalene moiety significantly contributes to its biological efficacy.

Compound NameStructureKey Features
N-(2-formylphenyl)-4-methylbenzenesulfonamideCHNOSContains an additional methyl group on the phenyl ring
N-(4-formylphenyl)naphthalene-1-sulfonamideCHNOSFormyl group on para position
N-(2-formylphenyl)-4-methoxybenzenesulfonamideCHNOSContains a methoxy substituent

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